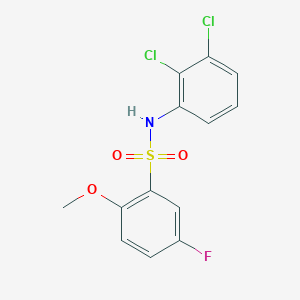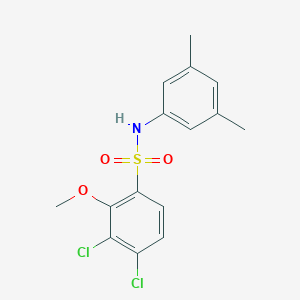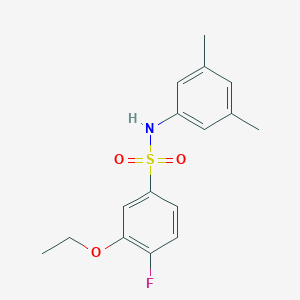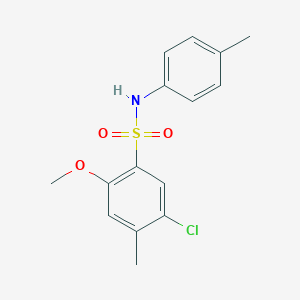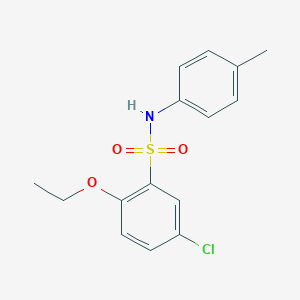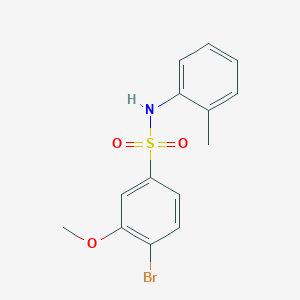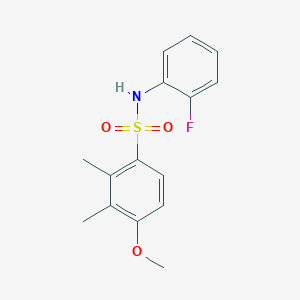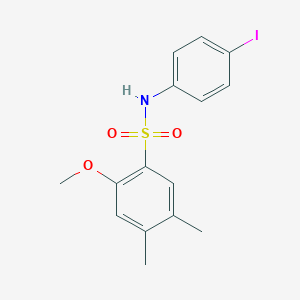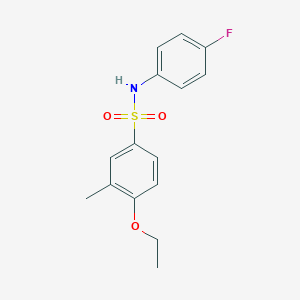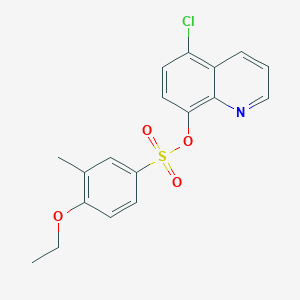
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 2005 and has since been the subject of numerous studies investigating its mechanism of action and potential uses in scientific research.
Mécanisme D'action
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 works by binding to the switch II region of Rho GTPases, preventing them from interacting with downstream effectors and disrupting their signaling pathways. This leads to a decrease in cell migration and invasion, as well as a reduction in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound 1864 has a number of biochemical and physiological effects in cancer cells, including the induction of apoptosis, the inhibition of angiogenesis, and the suppression of tumor growth and metastasis. The compound has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 as a research tool is its specificity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several areas of future research that could build on the existing work on N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864. These include:
1. Further investigation of the compound's mechanism of action and its effects on other signaling pathways in cancer cells.
2. Development of more potent and selective inhibitors of Rho GTPases for use in cancer therapy.
3. Exploration of the potential use of this compound 1864 in other disease models, such as neurodegenerative disorders and cardiovascular disease.
4. Investigation of the compound's pharmacokinetics and toxicity in animal models to determine its suitability for clinical development.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 involves a multi-step process that begins with the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with cycloheptylamine to form the corresponding sulfonamide. This intermediate is then reacted with sodium hydride and dimethyl sulfate to yield the final product, this compound.
Applications De Recherche Scientifique
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 has been shown to have a wide range of potential applications in scientific research, particularly in the field of cancer biology. The compound has been found to inhibit the activity of Rho family GTPases, which play a critical role in cell migration, proliferation, and survival. By targeting these proteins, this compound 1864 has the potential to block the growth and spread of cancer cells.
Propriétés
Formule moléculaire |
C16H25NO3S |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-3-20-15-11-10-13(2)12-16(15)21(18,19)17-14-8-6-4-5-7-9-14/h10-12,14,17H,3-9H2,1-2H3 |
Clé InChI |
VDYXPUQJFKVWPP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2CCCCCC2 |
SMILES canonique |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2CCCCCC2 |
Solubilité |
2.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




